molecular formula C18H24N4O5S B1608413 Dansyl-L-citrulline CAS No. 74672-25-6

Dansyl-L-citrulline

Cat. No.: B1608413
CAS No.: 74672-25-6
M. Wt: 408.5 g/mol
InChI Key: ZOIMHPVNJYGOEJ-UHFFFAOYSA-N
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Description

Dansyl-L-citrulline is a compound that combines the fluorescent dansyl group with the amino acid L-citrulline. The dansyl group, derived from 1-dimethylaminonaphthalene-5-sulfonyl chloride, is known for its strong fluorescence properties, making it useful in various biochemical applications. L-citrulline is a non-essential amino acid involved in the urea cycle, where it helps detoxify ammonia and is a precursor to L-arginine, which plays a role in nitric oxide production.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dansyl-L-citrulline is synthesized by reacting L-citrulline with dansyl chloride. The reaction typically occurs in a basic aqueous solution, such as sodium carbonate buffer, at room temperature. The free amino group of L-citrulline reacts with dansyl chloride, forming the dansylated product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The process would include the purification of the product through techniques such as liquid chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Dansyl-L-citrulline primarily undergoes substitution reactions due to the presence of the dansyl group. The dansyl group can react with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Dansylation Reaction: Dansyl chloride in the presence of a base (e.g., sodium carbonate buffer) reacts with the amino group of L-citrulline.

    Hydrolysis: Acidic or basic conditions can hydrolyze the dansyl group from the amino acid.

Major Products:

    Dansylated Amino Acids: The primary product is this compound.

    Hydrolyzed Products: Under hydrolysis, the dansyl group can be removed, yielding free L-citrulline and dansyl derivatives.

Scientific Research Applications

Dansyl-L-citrulline has several applications in scientific research:

Mechanism of Action

Dansyl-L-citrulline exerts its effects primarily through the fluorescence properties of the dansyl group. The dansyl group absorbs light at specific wavelengths and emits fluorescence, making it useful for detecting and quantifying biological molecules. L-citrulline, on the other hand, is converted to L-arginine in the body, which then produces nitric oxide, a molecule involved in vasodilation and cardiovascular health .

Comparison with Similar Compounds

    Dansyl-L-arginine: Another dansylated amino acid used for similar fluorescence applications.

    Dansyl-L-lysine: Used in protein sequencing and fluorescence studies.

    Dansyl-L-ornithine: Utilized in biochemical assays and research.

Uniqueness: Dansyl-L-citrulline is unique due to its combination of the fluorescent dansyl group and the amino acid L-citrulline, which plays a role in nitric oxide production. This dual functionality makes it valuable in both fluorescence-based assays and studies related to cardiovascular health.

Properties

IUPAC Name

5-(carbamoylamino)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O5S/c1-22(2)15-9-3-7-13-12(15)6-4-10-16(13)28(26,27)21-14(17(23)24)8-5-11-20-18(19)25/h3-4,6-7,9-10,14,21H,5,8,11H2,1-2H3,(H,23,24)(H3,19,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIMHPVNJYGOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393181
Record name Dansyl-L-citrulline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74672-25-6
Record name Dansyl-L-citrulline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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